Hydrogen-Bond Donor Deficiency Relative to 4-Methylbenzohydrazide and Its Impact on Zinc-Binding Group Design
4-Methylbenzohydrazide (CAS 3619-22-5) possesses the –CONHNH₂ terminus with two N–H hydrogen-bond donors available for target engagement and crystal packing. 4-Methylbenzoic acid N′-ethylhydrazide replaces one terminal hydrazide hydrogen with an ethyl group, yielding the –CONHNHCH₂CH₃ terminus that presents only a single N–H donor [1]. In the context of histone deacetylase (HDAC) inhibitor design, ethylhydrazide-based zinc-binding groups (ZBGs) have been shown to engage the catalytic Zn²⁺ ion with nanomolar potency while avoiding the genotoxicity liabilities associated with hydroxamic acid ZBGs. The prototypical ethylhydrazide DS-103 inhibits HDAC1 (IC₅₀ = 0.029 µM), HDAC2 (IC₅₀ = 0.123 µM), HDAC3 (IC₅₀ = 0.022 µM), and HDAC6 (IC₅₀ = 0.367 µM) — a selectivity and potency profile unattainable with unsubstituted hydrazide ZBGs, which exhibit markedly weaker zinc coordination [1]. The reduced H-bond donor count and increased steric bulk conferred by the N′-ethyl group are critical contributors to this enhanced target engagement and selectivity [1].
| Evidence Dimension | Number of hydrazide N–H hydrogen-bond donors |
|---|---|
| Target Compound Data | One N–H donor (–CONHNHCH₂CH₃); ethyl substituent contributes +28 Da relative to –H |
| Comparator Or Baseline | 4-Methylbenzohydrazide: two N–H donors (–CONHNH₂); MW 150.18 |
| Quantified Difference | Reduction from 2 → 1 H-bond donors; ΔMW = +28.05 Da; for ethylhydrazide ZBGs in HDAC inhibitors, nanomolar IC₅₀ values achievable vs. weak/no inhibition with unsubstituted hydrazides. |
| Conditions | Biochemical HDAC inhibition assay (recombinant human HDAC1–3, HDAC6); DS-103 as model ethylhydrazide ZBG compound [1]. |
Why This Matters
For medicinal chemistry programs evaluating hydrazide-based zinc-binding groups or seeking to reduce H-bond donor count to improve membrane permeability, the N′-ethyl variant is structurally mandatory — the unsubstituted parent cannot replicate this pharmacophore.
- [1] Stopper, D.; Buntrock, S.; Tan, K.; de Carvalho, L.P.; Schäker-Hübner, L.; Held, J.; Kassack, M.U.; Hansen, F.K. Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. J. Med. Chem. 2025, 68, 4426–4452. DOI: 10.1021/acs.jmedchem.4c02373. View Source
